(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid
Overview
Description
(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid is an organoboron compound that has gained significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with a dimethylaminoethyl carbamoyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Boronic acids, such as “(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid”, are often used as reagents in organic synthesis. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, boronic acids react with organic halides or pseudohalides in the presence of a palladium catalyst and a base to form carbon-carbon bonds . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the pharmaceutical industry, where it is used to construct complex organic molecules .
Result of Action
The result of the action of “this compound” in a Suzuki-Miyaura cross-coupling reaction would be the formation of a new carbon-carbon bond . This can enable the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of boronic acids like “this compound” can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst . The reaction is also often performed in an inert atmosphere to prevent oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Fluorinated Phenyl Ring: The starting material, 5-fluoro-3-nitrophenol, undergoes nitration to introduce the nitro group at the desired position.
Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Introduction of the Carbamoyl Group: The amino group is then reacted with dimethylaminoethyl chloride in the presence of a base like triethylamine to form the dimethylaminoethyl carbamoyl group.
Boronic Acid Formation: Finally, the phenyl ring is borylated using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The dimethylaminoethyl carbamoyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Corresponding phenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition, particularly in the development of boron-containing enzyme inhibitors.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and bacterial infections due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and carbamoyl groups, making it less specific in its interactions.
(3-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic Acid: Similar structure but without the fluorine atom, resulting in different chemical properties and reactivity.
(3-((2-(Dimethylamino)ethyl)carbamoyl)-4-fluorophenyl)boronic Acid: Similar structure but with the fluorine atom in a different position, affecting its reactivity and binding properties.
Uniqueness
(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid is unique due to the presence of both the fluorine atom and the dimethylaminoethyl carbamoyl group, which enhance its binding affinity and specificity towards molecular targets. This makes it a valuable compound in the development of enzyme inhibitors and other therapeutic agents.
Properties
IUPAC Name |
[3-[2-(dimethylamino)ethylcarbamoyl]-5-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O3/c1-15(2)4-3-14-11(16)8-5-9(12(17)18)7-10(13)6-8/h5-7,17-18H,3-4H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKFHMPSXMAELD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCCN(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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